REACTION_CXSMILES
|
[OH-:1].[K+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:11]=O.[C:13]([OH:16])(=O)C>O.CC(C)=O>[Cl:3][C:4]1[CH:9]=[C:8]([CH2:11][OH:1])[C:7]([OH:10])=[C:6]([CH2:13][OH:16])[CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
84.82 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
128.56 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
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35 °C
|
Type
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CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with thermocouple, mechanical stirrer, and stopper
|
Type
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TEMPERATURE
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Details
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with cooling (ice bath)
|
Type
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CUSTOM
|
Details
|
resulting in the temperature
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Type
|
CUSTOM
|
Details
|
rising to 26° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 25° C
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Type
|
FILTRATION
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Details
|
Vacuum filtration of the suspension
|
Type
|
CUSTOM
|
Details
|
yielded a tan solid
|
Type
|
FILTRATION
|
Details
|
the insoluble product collected by vacuum filtration
|
Type
|
ADDITION
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Details
|
The solution was diluted with hexanes yielding several crops of the diol as fine tan needles (35.0 g, 19%)
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=C1)CO)O)CO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |